molecular formula C16H34N2 B1620214 AZO-TERT-OCTANE CAS No. 39198-34-0

AZO-TERT-OCTANE

Cat. No.: B1620214
CAS No.: 39198-34-0
M. Wt: 254.45 g/mol
InChI Key: WPKWPKDNOPEODE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Azobis(2,4,4-trimethylpentane) involves the reaction of 2,4,4-trimethylpentane with azobisisobutyronitrile (AIBN) under specific conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the azo compound .

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2,4,4-trimethylpentane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes to remove any impurities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Azobis(2,4,4-trimethylpentane) is unique due to its oil-solubility and ability to generate polymerization active species consisting only of hydrocarbons. This makes it particularly suitable for applications in non-aqueous systems and high-temperature polymerization processes .

Properties

CAS No.

39198-34-0

Molecular Formula

C16H34N2

Molecular Weight

254.45 g/mol

IUPAC Name

bis(2,4,4-trimethylpentan-2-yl)diazene

InChI

InChI=1S/C16H34N2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3

InChI Key

WPKWPKDNOPEODE-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)N=NC(C)(C)CC(C)(C)C

Canonical SMILES

CC(C)(C)CC(C)(C)N=NC(C)(C)CC(C)(C)C

Origin of Product

United States

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